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molecular formula C16H13FN2O B8547064 2-Ethyl-3-(4-fluorophenyl)-3H-quinazolin-4-one

2-Ethyl-3-(4-fluorophenyl)-3H-quinazolin-4-one

Cat. No. B8547064
M. Wt: 268.28 g/mol
InChI Key: BODVTRLJJYPOGG-UHFFFAOYSA-N
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Patent
US07053215B2

Procedure details

2-Ethyl-3-(4-fluorophenyl)-3H-quinazolin-4-one (IV) A solution of 8.50 2-ethyl-benzo[d]1,3]oxazin-4-one (III) (48.5 mmol, 1.00 equiv) and 6.27 g 4-fluoroaniline (50.9 mmol, 1.05 equiv) dissolved in 35 mL chloroform was heated to reflux for 12 h, after which time TLC indicated no compound III remained (Rf=0.51, 20% acetone in hexane). The chloroform was removed in vacuo and the resulting solid suspended in 18 mL ethylene glycol. A catalytic amount of sodium hydroxide (86 mg, 2.2 mmol, 0.045 equiv) was added to the mixture, which was heated to 140 to 150° C. (external temperature, oil bath). After 10 h, the reaction was removed from heat and equilibrated to room temperature; upon cooling a precipitate formed. The cooled reaction product mixture was acidified with 2 mL aqueous 5% hydrochloric acid solution and suspended in 20 mL cold water. The solid was collected by vacuum filtration, rinsing with cold water (2×50 mL) and cold isopropyl alcohol (2×50 mL). The air-dried solid was recrystallized from isopropyl alcohol, affording 10.62 g tan-white needles. m.p. 178.3° C. 1H NMR (CDCl3) δ 1.25 (t, 3H, J=7.4 Hz), 2.46 (q, 2H, J=7.4 Hz), 7.26 (d, 2H, J=6.4 Hz), 7.27 (d, 2H, J=6.4 Hz), 7.48 (t, 1H, J=6.8 Hz), 7.73–7.81 (m, 2H), 8.27 (d, 1H, J=7.96 Hz) ppm. MS (ESI+) 269.1 [MH]+.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48.5 mmol
Type
reactant
Reaction Step Two
Quantity
6.27 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
86 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(C1N(C2C=CC(F)=CC=2)[C:11](=[O:20])[C:10]2C(=[CH:6][CH:7]=[CH:8][CH:9]=2)N=1)C.O1[CH:26]=[CH:25][C:24](=[O:27])[N:23]=[CH:22]1.FC1C=CC(N)=CC=1.Cl.[OH2:37]>C(Cl)(Cl)Cl.CCCCCC.[OH-].[Na+].CC(C)=O>[C:24]([NH:23][C:22]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[C:11]([OH:20])=[O:37])(=[O:27])[CH2:25][CH3:26] |f:7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=NC2=CC=CC=C2C(N1C1=CC=C(C=C1)F)=O
Name
Quantity
48.5 mmol
Type
reactant
Smiles
O1C=NC(C=C1)=O
Name
Quantity
6.27 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=NC(C=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
86 mg
Type
catalyst
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The chloroform was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the reaction was removed
TEMPERATURE
Type
TEMPERATURE
Details
from heat
CUSTOM
Type
CUSTOM
Details
equilibrated to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling a precipitate
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The cooled reaction product mixture
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
WASH
Type
WASH
Details
rinsing with cold water (2×50 mL) and cold isopropyl alcohol (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The air-dried solid was recrystallized from isopropyl alcohol

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(CC)(=O)NC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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